N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core, which consists of a fused pyrrole and pyridine ring system. The molecular formula for this compound is , and it has a molecular weight of 147.18 g/mol. The compound features an amine group at the 4-position of the pyridine ring and a methyl group attached to the nitrogen atom of the pyrrole ring, contributing to its unique chemical properties and potential biological activities.
Research indicates that N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural similarity to other known inhibitors suggests potential applications in medicinal chemistry, especially in targeting specific enzymes involved in metabolic pathways. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown promise in inhibiting acetyl-CoA carboxylase, which is crucial in fatty acid metabolism .
The synthesis of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves several steps:
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several potential applications:
Studies on N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine are crucial for understanding its mechanism of action and potential side effects. Interaction studies typically involve:
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is structurally related to various other compounds that share similar heterocyclic frameworks. Some notable similar compounds include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Methyl-1H-pyrrolo[2,3-b]pyridin | Pyrrolo[2,3-b]pyridine | Contains a methyl group at position 6 |
| N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin | Pyrrolo[2,3-b]pyridine | Benzyl substitution enhances lipophilicity |
| 4-Amino-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | Contains an amino group at position 4 |
The uniqueness of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine lies in its specific methylation pattern and the positioning of functional groups that influence its biological activity and reactivity compared to these similar compounds.
Traditional heterocyclic condensation methods represent foundational synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core structure of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine [4]. These classical approaches primarily rely on cyclization reactions that form the fused bicyclic system through intramolecular condensation processes.
The Madelung synthesis stands as one of the most successful traditional methods for preparing azaindole compounds, including pyrrolo[2,3-b]pyridine derivatives [33]. This methodology involves the intramolecular cyclization of 2-methyl-formanilide derivatives using strong bases at elevated temperatures [33]. The reaction typically employs sodium ethoxide or sodium anilide as the base, with reaction temperatures reaching approximately 200°C [33]. For pyrrolo[2,3-b]pyridine synthesis, the Lorenz modification of the Madelung synthesis has proven particularly effective, utilizing sodium N-methylanilide in N-methylaniline as the cyclization medium [33].
The Fischer indole synthesis, traditionally challenging for azaindole preparation due to the electron-deficient nature of pyridine rings, has been successfully adapted for pyrrolo[2,3-b]pyridine synthesis [32]. This approach requires pyridylhydrazines bearing electron-donating groups to facilitate the crucial [3] [3]-sigmatropic rearrangement step [32] [35]. The presence of electron-donating substituents such as methoxy or methylthio groups at positions ortho or para to the hydrazine functionality is essential for successful heterocyclization [35].
Another significant traditional approach involves the condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with various carbonyl compounds [28]. This methodology successfully produces pyrrolo[2,3-b]pyridine derivatives through cyclization reactions performed in acetic acid with catalytic amounts of hydrochloric acid at reflux temperatures for approximately four hours [28]. The mechanism involves initial nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by cyclization with the cyano group to yield the target bicyclic structure [28].
| Traditional Method | Base/Catalyst | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Madelung Synthesis | Sodium anilide | 200°C | 80% | [33] |
| Fischer Synthesis | H₂SO₄ | Reflux | 65-75% | [32] [35] |
| Amino-nitrile Cyclization | HCl/AcOH | Reflux | 70-85% | [28] |
The Chichibabin cyclization represents another classical approach for azaindole synthesis, involving the nucleophilic addition of alkali metal amides to pyridine derivatives [40]. This method proceeds through sequential addition of lithium diisopropylamide to fluoropyridine substrates, followed by benzonitrile addition to achieve cyclization [40]. The reaction requires careful temperature control at -40°C and typically yields azaindole products in 80-82% efficiency [40].
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and related derivatives [1] [6]. These methodologies offer superior selectivity and functional group tolerance compared to traditional approaches, enabling the construction of complex substitution patterns under milder reaction conditions.
Suzuki-Miyaura cross-coupling represents one of the most versatile methods for functionalizing pyrrolo[2,3-b]pyridine scaffolds [9] [11]. The methodology is particularly effective for installing aryl and heteroaryl substituents at various positions of the bicyclic core structure.
For pyrrolo[2,3-b]pyridine synthesis, the XPhos-PdG₂ precatalytic system has demonstrated exceptional efficiency [9]. This highly active palladium catalyst enables Suzuki-Miyaura coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives with various boronic acids and potassium organotrifluoroborates under microwave-assisted conditions [9]. The formation of stable monoligated catalytic species proves instrumental in driving reactions to excellent conversions, typically exceeding 90% yield [9].
The synthetic protocol typically involves treating halogenated pyrrolo[2,3-b]pyridine intermediates with arylboronic acids in the presence of palladium catalysts and appropriate bases [1]. For 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis, chemoselective Suzuki-Miyaura cross-coupling at the C-2 position on 2-iodo-4-chloropyrrolopyridine intermediates has proven highly effective [15]. The reaction conditions typically employ Pd(PPh₃)₄ as catalyst, with reaction temperatures of 85-100°C and reaction times of 30 minutes to 2 hours [1].
Alternative palladium sources including Pd₂(dba)₃ combined with phosphine ligands such as SPhos or XPhos have shown excellent performance [11]. The optimal ligand-to-metal ratio of 1.5:1 rather than the standard 2.5:1 ratio results in higher yields and reduced homocoupling byproduct formation [11]. Reaction conditions typically involve K₂CO₃ as base in dioxane or dimethylformamide at temperatures ranging from 50-95°C [11] [12].
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|---|
| XPhos-PdG₂ | XPhos | K₃PO₄ | MeCN/H₂O | 85°C | 85-95% |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 100°C | 68-90% |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | DMF | 95°C | 75-92% |
The scope of the Suzuki-Miyaura protocol extends to various boronic acid coupling partners, including electron-rich and electron-deficient arylboronic acids [9] [12]. Heteroaryl boronic acids, particularly pyridylboronic acids, couple efficiently under standard conditions without requiring protection of primary amine groups [12]. This functional group tolerance represents a significant advantage over traditional synthetic approaches.
Iron-mediated Suzuki-Miyaura reactions have emerged as an environmentally benign alternative to palladium catalysis [10]. This methodology enables direct coupling between N-heterocyclic compounds and arylboronic acids, with both electron-rich and electron-deficient heteroarenes serving as suitable substrates [10]. The iron-catalyzed approach offers cost advantages and reduced environmental impact compared to precious metal catalysis.
Buchwald-Hartwig amination reactions provide efficient access to N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine through palladium-catalyzed carbon-nitrogen bond formation [15] [18]. This methodology enables the introduction of amino substituents at the 4-position of pyrrolo[2,3-b]pyridine scaffolds with excellent selectivity and functional group tolerance.
The synthetic strategy for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis employs sequential cross-coupling steps, with Buchwald-Hartwig amination following Suzuki-Miyaura arylation [15]. The key transformation involves treating 4-chloropyrrolopyridine intermediates with secondary amines under palladium catalysis [15]. Successful amination requires careful protection of hydroxyl and pyrrole functionalities, typically using trimethylsilylethoxymethyl protecting groups [15].
The Buchwald-Hartwig amination protocol typically employs Pd(OAc)₂ or Pd₂(dba)₃ as palladium sources, combined with bidentate phosphine ligands such as Xantphos [18]. The reaction conditions involve cesium carbonate as base in dioxane solvent, with reaction temperatures ranging from 80-120°C [18]. This catalyst system enables efficient coupling of amides, amines, and amino acid esters with N-substituted 4-bromo-7-azaindole derivatives [18].
For unprotected benzofused heterocycles, specialized protocols have been developed to overcome complications associated with reactive N-H functional groups [21]. These procedures utilize lithium hexamethyldisilazide as base and employ carefully optimized catalyst loadings to prevent catalyst deactivation and homocoupling side reactions [21]. The methodology demonstrates broad substrate scope, accommodating both primary and secondary amines as coupling partners [21].
The mechanism of Buchwald-Hartwig amination involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the amine nucleophile [17]. Subsequent reductive elimination forms the carbon-nitrogen bond and regenerates the active palladium(0) catalyst [17]. The presence of appropriate ligands stabilizes the palladium center and facilitates the challenging reductive elimination step [17].
Recent developments in asymmetric Buchwald-Hartwig amination have enabled the construction of chiral centers and atropisomeric structures [17]. These methodologies employ chiral phosphine ligands to control stereoselectivity during carbon-nitrogen bond formation, opening new possibilities for synthesizing enantiomerically enriched pyrrolo[2,3-b]pyridine derivatives [17].
Solid-phase synthesis methodologies have been successfully adapted for the preparation of pyrrolo[2,3-b]pyridine libraries, enabling rapid access to diverse structural analogs through combinatorial chemistry approaches [22] [23]. These techniques offer significant advantages in terms of reaction purification and parallel synthesis capabilities.
The first solid-phase methodology for pyrrolo[3,2-d]pyrimidine preparation, closely related to pyrrolo[2,3-b]pyridine synthesis, utilizes Merrifield resin bearing a cysteamine traceless linker [23]. The synthetic sequence begins with treatment of the resin-bound material with 4-oxo-N-(PhF)proline benzyl ester, where PhF represents 9-(9-phenylfluorenyl), to provide resin-bound aminopyrrole intermediates [23]. Subsequent treatment with various isocyanates, including ethyl, phenyl, 4-phenoxyphenyl, and 2,4-dimethoxyphenyl derivatives, furnishes resin-bound ureidopyrroles [23].
The cyclization step involves acylation using trichloroacetyl chloride in dioxane, followed by treatment with cesium carbonate in dimethylformamide to obtain resin-bound pyrrolo[3,2-d]pyrimidines [23]. Cleavage from the resin proceeds through a two-step process involving oxidation of sulfur to sulfone, followed by β-elimination in the presence of tert-butoxide [23]. This methodology yields pyrrolo[3,2-d]pyrimidines with different alkyl and aryl substituents in overall yields of 42-50% and purities of 90-100% [23].
An expanded solid-phase approach enables the generation of pyrrolopyrimidine libraries with diversity at the N3, N5, and C6 positions [26]. The diversification of the N5 position involves treating parent resin-bound pyrrolo[3,2-d]pyrimidines with alkyl halides in the presence of cesium carbonate in dimethylformamide [26]. Modification of the C6 carboxylate proceeds through hydrolysis using lithium hydroxide in tetrahydrofuran/water/methanol mixtures, followed by activation with triphosgene and treatment with amines to furnish resin-bound pyrrolo[3,2-d]pyrimidine-6-amides [26].
| Synthesis Step | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Resin Loading | 4-oxo-N-(PhF)proline benzyl ester | DMF, rt | 85-95% |
| Urea Formation | Aryl isocyanates | DMF, rt | 80-90% |
| Cyclization | CCl₃COCl, Cs₂CO₃ | Dioxane/DMF | 70-85% |
| Cleavage | 1. Oxidation 2. t-BuONa | 1. mCPBA 2. THF | 42-50% |
A versatile combinatorial approach for pyrrolo[2,1-c] [1] [4]benzodiazepine-5,11-dione synthesis demonstrates the broader applicability of solid-phase methodologies to pyrroloazine systems [22]. This strategy employs Staudinger and intermolecular aza-Wittig reactions followed by imine reduction and base-mediated cyclative cleavage [22]. The methodology enables parallel synthesis of 210 compounds with varied substitutions, demonstrating excellent scalability for library generation [22].
The solid-phase protocols offer several advantages including simplified purification procedures, reduced solvent consumption, and enhanced reaction monitoring through Fourier-transform infrared spectroscopy on resin beads [22]. These benefits make solid-phase synthesis particularly attractive for medicinal chemistry applications requiring rapid access to diverse structural analogs.
Protecting group strategies play a crucial role in the selective functionalization of pyrrolo[2,3-b]pyridine derivatives, particularly for achieving regioselective transformations at specific positions of the bicyclic core [24]. The inherent reactivity of both pyrrole and pyridine components necessitates careful protection protocols to prevent unwanted side reactions.
N-Sulfonyl protecting groups represent among the most common strategies for pyrrole protection in azaindole synthesis [24]. The strong electron-withdrawing effect of sulfonyl groups significantly reduces pyrrole reactivity, enabling wider reaction scope and higher yields in regioselective alkenylation and acylation reactions at alpha and beta positions [24]. Common sulfonyl protecting groups include tosyl, mesyl, and triflyl derivatives, each offering different levels of protection and deprotection requirements [24].
The 2,4-dimethoxybenzyl group has been successfully employed for N-protection of pyrrolo[2,3-d]pyrimidines in synthetic routes toward azaindole derivatives [24]. This protecting group offers excellent stability under various reaction conditions while enabling selective deprotection under acidic conditions [24]. The installation typically involves treatment with 2,4-dimethoxybenzyl chloride in the presence of base, while removal proceeds under mild acidic hydrolysis [24].
Trimethylsilylethoxymethyl protecting groups prove essential for successful Buchwald-Hartwig amination of pyrrolo[2,3-b]pyridine derivatives [15]. This protecting group strategy masks both hydroxyl and pyrrole functionalities during cross-coupling reactions, preventing catalyst poisoning and competitive side reactions [15]. The installation involves treatment with trimethylsilylethoxymethyl chloride and base, while deprotection proceeds under acidic or basic conditions [15].
The deprotection of trimethylsilylethoxymethyl groups can present challenges due to formaldehyde release, which gives rise to various side products [15]. Most notably, this includes formation of tricyclic eight-membered 7-azaindole derivatives through unexpected cyclization reactions [15]. Careful optimization of deprotection conditions, including temperature control and scavenging of formaldehyde, helps minimize these unwanted transformations [15].
N-Benzyl and alkyl protection strategies offer alternative approaches for pyrrole protection [24]. These groups provide moderate electronic deactivation while offering straightforward installation and removal procedures [24]. N-Benzyl groups can be installed through alkylation with benzyl halides and removed through hydrogenolysis or Birch reduction conditions [24].
Tert-Butoxycarbonyl protecting groups have found application in pyrrolo[2,3-b]pyridine synthesis, particularly for protecting amino functionalities during multi-step sequences [24]. Installation typically involves treatment with di-tert-butyl dicarbonate in the presence of base, while removal proceeds under acidic conditions using trifluoroacetic acid or hydrochloric acid [24]. Alternative deprotection methods include treatment with trimethylsilyl iodide and pyridine for simultaneous removal of multiple protecting groups [24].
| Protecting Group | Installation Conditions | Deprotection Conditions | Stability |
|---|---|---|---|
| Tosyl | TsCl, base, DMF | Strong acid or base | High |
| 2,4-Dimethoxybenzyl | DMB-Cl, base | Mild acid | Moderate |
| Trimethylsilylethoxymethyl | SEM-Cl, base | Acid or fluoride | Moderate |
| tert-Butoxycarbonyl | Boc₂O, base | TFA or HCl | Moderate |
N-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is an electron-rich bicyclic azaindole whose fused framework displays contrasting electronic domains: the five-membered pyrrolic segment is activated, whereas the six-membered pyridinic segment is deactivated by the ring nitrogen. Systematic halogenation and nitration studies on parent 1H-pyrrolo[2,3-b]pyridines reveal highly regioselective attack at carbon-3 (C-3, adjacent to the bridgehead) because the Wheland intermediate is extensively stabilized by resonance into both heteroatoms [1] [2]. Substituents at C-4, such as the primary amine of the title compound, exert only a minor directing effect; experimental nitration of 4-amino analogues still delivers the C-3 product in >90% yield under mixed acid conditions .
Table 1. Representative electrophilic substitutions of the title scaffold.
| Entry | Electrophile (reagent, conditions) | Major product | Isolated yield | Positional selectivity |
|---|---|---|---|---|
| 1 | Nitronium tetrafluoroborate, 0 °C → RT | 3-nitro derivative | 88% [1] | C-3 ≫ C-2 ( <5%) |
| 2 | Bromine in acetic acid, 20 °C | 3-bromo derivative | 82% [1] | C-3 exclusive |
| 3 | Iodine/Ag₂SO₄, 60 °C | 3-iodo derivative | 74% [1] | C-3 exclusive |
| 4 | Mannich reagents (formaldehyde / dimethylamine), 70 °C | 3-dimethylaminomethyl | 65% [1] | C-3 exclusive |
Key points
The 4-aminopyridine fragment behaves as a classic ambident nucleophile. Its lone pair undergoes acylation, sulfonylation and imine formation, while the adjacent C-4 carbon can engage in nucleophilic aromatic substitution after N-activation. Recent ruthenium(II) η⁶-coordination catalysis provides a general platform for SNAr displacement of the amino group by diverse amines under mild conditions [6] [7].
Table 2. Nucleophilic transformations of the 4-amine.
| Entry | Nucleophile / reagent | Catalyst | Product type | Yield / notes |
|---|---|---|---|---|
| 1 | Acetic anhydride, 25 °C | – | N-acetyl derivative | 96% (bench scale) |
| 2 | p-Toluenesulfonyl chloride, pyridine, 0 °C | – | N-tosyl derivative | 91% |
| 3 | Benzaldehyde, TiCl₄, 40 °C | – | Schiff base | 83% |
| 4 | n-Butylamine, Ru(II) π-acid, 70 °C | [Ru]+ | C-4 butyl-substituted azaindole (SNAr) | 68% [6] [7] |
| 5 | 15N-labeled methylamine, Ru(II), 60 °C | [Ru]+ | ^15N-labeled analogue | 57% (isotopic incorporation) [7] |
Mechanistic highlights
The intrinsic Lewis basicity of the pyridinic nitrogen makes N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine an excellent directing group host for transition-metal-catalysed C–H functionalization. Palladium(II), iridium(I/III) and ruthenium(II) systems have been exploited to introduce C–C and C–heteroatom bonds at positions ortho (C-5) and remote meta (C-6/7) to the ring nitrogen [9] [10] [11].
Table 3. Selected C–H activation platforms.
| Entry | Catalyst / ligand | Directing mode | Target C-H site | Coupling partner (product) | Yield |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / Ac-Gly-OH | σ-coordination (κ-N) | C-5 ortho | Aryl bromides → C-5 arylated products | 70–85% [12] |
| 2 | Ir(III)–Bpin complex | Lewis acidic boryl relay | C-5 ortho | HBpin → C-5 Bpin | 78% [11] |
| 3 | Pd(II) + nitrile template | U-shaped macrocyclophane | C-7 meta | Olefins → C-7 alkenylated analogues | 52–66% [10] |
| 4 | Rh(I), MeLi-activated 1,1-diborylalkanes | Lithiation-borylation relay | C-4* vs C-2 | Regiodivergent alkylation (C-4 favored with MeLi) | up to 82% [13] |
*The C-4 site becomes accessible only after prior N-sulfonylation, which blocks the directing effect and enables lithiation-based regiodivergence [13].
Conceptual advances
The exocyclic amine offers a convenient handle for installing azide or alkyne tags, unlocking copper-catalysed azide–alkyne cycloaddition (CuAAC) and sulfur–fluoride exchange (SuFEx) ligations useful in fragment linking, polymer conjugation and bio-orthogonal imaging [14] [15].
Table 4. Click-derived diversification of the scaffold.
| Step | Pre-activation | Click partner | Conditions | Outcome |
|---|---|---|---|---|
| A | Diazotization of 4-amine → diazonium, NaN₃ quench | Propargyl alcohol (CuSO₄, sodium ascorbate) | RT, 1 h | 1,4-disubstituted 1,2,3-triazole adduct, 87% |
| B | N-sulfonyl fluoride installation (SO₂F₂, Et₃N) | Phenol bearing azide linker (SuFEx click) | DBU, RT | Stable aryl-SO₂-NH- linkage, 81% conversion [15] |
| C | N-propargyl amide (EDC coupling) | TAMRA-azide dye, CuAAC | PBS, 37 °C | Fluorophore-labelled probe for live-cell tracing, 64% [14] |
Practical considerations